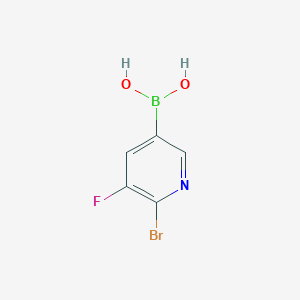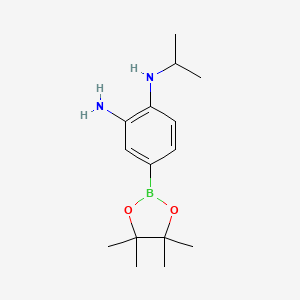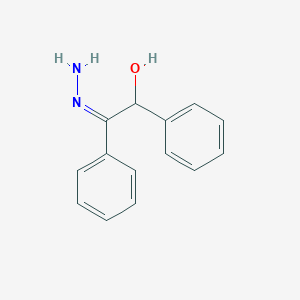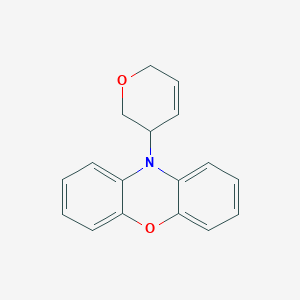![molecular formula C12H9N3OS B11758253 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B11758253.png)
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Méthodes De Préparation
The synthesis of 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-thiouracil derivatives and polarized olefins in the presence of nanosized zinc oxide (ZnO) as a catalyst. The reaction proceeds via a thia-Michael addition in ethanol, yielding the desired product in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher efficiency and yield.
Analyse Des Réactions Chimiques
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one can be compared with other fused pyrimidines, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share similar structural features but differ in their specific biological activities and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H9N3OS |
|---|---|
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
10-methyl-2-sulfanylidenepyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C12H9N3OS/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H,14,16,17) |
Clé InChI |
MCNUWKLHPNSTCA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C3C1=NC(=S)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)



-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11758225.png)


![1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11758261.png)

